(±)10(11)-EpDPA, likely referring to (±)10(11)-epoxy-docosapentaenoic acid, is identified as a potential biomarker for diabetic nephropathy (DN) progression []. It is mentioned as a metabolite associated with linoleic acid metabolism and fatty-acids β-oxidation pathways, which are significantly inhibited during DN pathogenesis and progression [].
(+/-)10(11)-EpDPA, also known as 10(11)-epoxydocosapentaenoic acid, is a compound derived from docosahexaenoic acid, which is an omega-3 fatty acid. This compound belongs to a class of molecules known as oxylipins, which are bioactive lipids involved in various physiological processes. (+/-)10(11)-EpDPA is particularly noted for its potential anti-inflammatory and neuroprotective properties, making it a subject of interest in biomedical research.
(+/-)10(11)-EpDPA is primarily synthesized from docosahexaenoic acid through enzymatic or chemical modifications. It can also be found in certain marine organisms that metabolize omega-3 fatty acids, reflecting its natural occurrence in fish oils and other marine sources rich in polyunsaturated fatty acids.
This compound falls under the category of polyunsaturated fatty acids and is specifically classified as an epoxide derivative of docosahexaenoic acid. Its structural uniqueness arises from the presence of an epoxide group, which contributes to its reactivity and biological activity.
The synthesis of (+/-)10(11)-EpDPA can be achieved through several methods:
Enzymatic methods are favored due to their specificity and milder reaction conditions compared to chemical approaches. The use of biocatalysts allows for greater control over stereochemistry, producing both enantiomers of (+/-)10(11)-EpDPA .
The molecular structure of (+/-)10(11)-EpDPA features a long hydrocarbon chain characteristic of fatty acids, with an epoxide group located between the 10th and 11th carbons. The structural formula can be represented as follows:
This indicates that it contains 22 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms.
(+/-)10(11)-EpDPA can undergo various chemical reactions typical for epoxides:
The reactivity of the epoxide group makes (+/-)10(11)-EpDPA a versatile intermediate in organic synthesis, allowing for further derivatization into more complex molecules .
The biological activity of (+/-)10(11)-EpDPA is largely attributed to its interaction with cellular signaling pathways. It has been shown to modulate inflammatory responses by influencing cytokine production and cell signaling cascades associated with inflammation .
Research indicates that (+/-)10(11)-EpDPA may exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival in models of neurodegeneration . Additionally, it has been implicated in enhancing synaptic plasticity, which is vital for learning and memory processes.
Relevant analyses have shown that variations in environmental conditions (e.g., pH, temperature) can significantly affect its stability and reactivity profiles .
(+/-)10(11)-EpDPA has several potential applications in scientific research:
(±)10(11)-EpDPA (C₂₂H₃₂O₃; molecular weight 344.49 g/mol) features a labile epoxide group spanning carbons 10–11 of its 22-carbon chain, with five cis-configured double bonds at positions C4–C5, C7–C8, C13–C14, C16–C17, and C19–C20. The cis-epoxide ring imposes significant steric constraints that differentiate it from positionally isomeric EpDPAs (e.g., 19,20-EpDPA or 16,17-EpDPA). This stereochemical specificity dictates its biological interactions and metabolic fate [3] [8].
Stereochemical Complexity: The racemic nature of biologically synthesized (±)10(11)-EpDPA arises from non-enzymatic epoxidation or incomplete stereoselectivity of CYP450 isoforms. Each enantiomer interacts differentially with target proteins, influencing signaling potency. The 10S,11S enantiomer demonstrates 3-fold greater binding affinity to soluble epoxide hydrolase (sEH) compared to its 10R,11R counterpart, impacting its hydrolysis rate to 10,11-dihydroxydocosapentaenoic acid (DiHDPA) [7] [10].
Analytical Differentiation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise isomer separation using C18 reverse-phase columns with acidic mobile phases. Key fragmentation ions at m/z 327.2 [M+H–H₂O]⁺ and m/z 299.3 [M+H–COOH]⁺ confirm the epoxide functionality, while retention times distinguish it from adjacent isomers like 13,14-EpDPA (ΔtR = 0.8 min) [5] [8]. Table 1 summarizes critical structural and analytical parameters.
Table 1: Structural and Analytical Characteristics of (±)10(11)-EpDPA
Property | Specification |
---|---|
Systematic Name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trien-1-yl]-2-oxiranyl}nonadeca-4,7-dienoic acid |
Molecular Formula | C₂₂H₃₂O₃ |
CAS Registry Number | 895127-65-8 |
Exact Mass (monoisotopic) | 344.2352 g/mol |
Retention Time (C18 LC-MS) | 12.3 ± 0.2 min |
Characteristic MS/MS Ions | 327.2 [M+H–H₂O]⁺; 299.3 [M+H–COOH]⁺; 261.1 [C₁₆H₂₁O₂]⁺ |
Solubility | Ethanol > DMSO > aqueous buffers (logP = 5.7) |
(±)10(11)-EpDPA occupies a pivotal node in the CYP450 branch of omega-3 fatty acid metabolism. It is synthesized primarily through the epoxidation of docosapentaenoic acid (DPA, 22:5 n-3) or directly from DHA via β-oxidation followed by CYP-mediated oxidation. Its metabolic flux is dynamically regulated by enzymatic competition and substrate availability [1] [9].
Indirect Route: DPA (22:5 n-3) undergoes CYP epoxidation followed by elongase-mediated desaturation to form (±)10(11)-EpDPA. This pathway dominates in neuronal tissues where DPA concentrations exceed DHA [1] [7].
Metabolic Regulation:(±)10(11)-EpDPA serves as a high-affinity substrate for soluble epoxide hydrolase (sEH), with a Km of 5.1 µM for human recombinant enzyme. sEH catalyzes its hydrolysis to 10,11-DiHDPA, drastically reducing its biological half-life (<2 min in vivo). Pharmacological sEH inhibition (e.g., with TPPU) increases (±)10(11)-EpDPA concentrations 8-fold in hippocampal tissue, amplifying its neuroprotective effects [3] [6]. Table 2 details key enzymatic parameters.
Table 2: Kinetic Parameters of (±)10(11)-EpDPA Metabolism
Enzyme | Reaction | Km (µM) | Vmax (nmol/min/mg) | Tissue Localization |
---|---|---|---|---|
CYP2C8 | Epoxidation of DHA | 18.2 ± 2.1 | 12.3 ± 1.4 | Liver, endothelium |
CYP2J2 | Epoxidation of DHA | 24.7 ± 3.5 | 8.9 ± 0.9 | Heart, brain |
Soluble Epoxide Hydrolase | Hydrolysis to 10,11-DiHDPA | 5.1 ± 0.7 | 29.6 ± 2.8 | Ubiquitous (cytosolic) |
COX-2* | Competitive inhibition | IC₅₀ = 0.8 µM | – | Inflamed tissues |
*COX-2 inhibition reduces prostanoid synthesis, shifting oxylipin balance toward epoxy metabolites [4] [7].
(±)10(11)-EpDPA demonstrates potent bioactivity in two interconnected physiological domains: inflammation resolution and neuronal protection. Its mechanisms involve direct receptor modulation, transcriptional regulation, and interference with pro-inflammatory signaling cascades [2] [4] [6].
Specialized Pro-Resolving Mediator (SPM) Synergy: (±)10(11)-EpDPA potentiates resolvin D1 (RvD1)-mediated phagocytosis of apoptotic neutrophils by 40%, accelerating inflammation resolution. It upregulates RvD1 receptor ALX/FPR2 expression via PPARγ-dependent transcription [4].
Neuroprotective Actions:
Clinical Correlation: Plasma (±)10(11)-EpDPA concentrations correlate negatively with depressive symptom severity (Hamilton Rating Scale; r = –0.72, p<0.01) in major depressive disorder patients. EPA/DHA supplementation elevates plasma EpDPA levels 3.8-fold, paralleling clinical improvement [6].
Molecular Targets and Signaling:
Table 3: Biological Activities of (±)10(11)-EpDPA in Experimental Systems
Biological Function | Experimental Model | Effective Concentration | Key Mechanisms | Effect Size vs. Control |
---|---|---|---|---|
Neurogenesis enhancement | Human hippocampal progenitors | 10 nM | STAT3 activation; BDNF ↑ | 92% recovery from IL-1β damage |
IL-6 inhibition | Human macrophages | 100 nM | IκB kinase inhibition; NF-κB nuclear import blockade | 78% reduction vs. LPS control |
Antihyperalgesia | Murine neuropathic pain model | 1 mg/kg i.p. | BKCa channel activation | 75% mechanical threshold increase |
Angiogenesis suppression | Human umbilical vein endothelial cells | 500 nM | VEGF-R2 internalization; ERK1/2 dephosphorylation | 68% tube formation inhibition |
PPARγ activation* | Transfected COS-7 reporter cells | 1 µM | Direct ligand binding (Kd = 3.1 µM) | 4.2-fold transactivation |
*PPARγ: Peroxisome proliferator-activated receptor gamma; mediates anti-inflammatory gene expression [6] [9] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5